5-(Aminomethyl)-2-methylphenylboronic Acid Pinacol Ester Hydrochloride

CAS No.:

Cat. No.: VC18094453

Molecular Formula: C14H23BClNO2

Molecular Weight: 283.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23BClNO2 |

|---|---|

| Molecular Weight | 283.60 g/mol |

| IUPAC Name | [4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C14H22BNO2.ClH/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15;/h6-8H,9,16H2,1-5H3;1H |

| Standard InChI Key | CTPYCHOFGSYSEA-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN)C.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

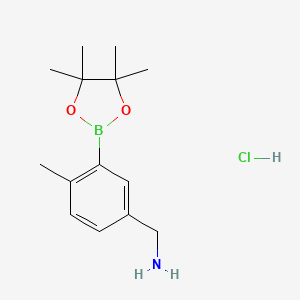

The IUPAC name [4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride reflects its core structure: a phenyl ring substituted with a methyl group at position 4, a boronic acid pinacol ester at position 3, and an aminomethyl group at position 5, stabilized as a hydrochloride salt . The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protects the boronic acid group, mitigating its inherent instability while maintaining reactivity in cross-coupling reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₃BClNO₂ | |

| Molecular Weight | 283.60 g/mol | |

| InChI Key | CTPYCHOFGSYSEA-UHFFF | |

| Stability | Hydrochloride salt enhances solubility and stability |

Synthesis and Preparation

Synthetic Pathways

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | [B₂pin₂], Pd catalyst, base, 80–100°C | 60–70% | |

| 2 | NH₂CH₂Cl, NaBH₃CN, HCl | 50–60% |

A patent (CN102653545A) describes a related method for synthesizing boronic ester-thiazole hybrids, highlighting the versatility of palladium-mediated coupling for aryl boronate formation . While optimized for thiazole systems, this methodology is adaptable to phenylboronic esters like 5-(Aminomethyl)-2-methylphenyl derivatives .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid pinacol ester, this compound participates in Suzuki-Miyaura reactions, forming biaryl structures essential in pharmaceuticals and materials. The aminomethyl group enables post-coupling modifications, such as amidation or Schiff base formation, expanding its utility in constructing complex molecules .

Table 3: Example Cross-Coupling Applications

| Partner Electrophile | Product Class | Application Area |

|---|---|---|

| Aryl Halides | Biaryl Amines | Drug candidates |

| Heteroaryl Triflates | Heterocyclic Frameworks | Catalysts, Ligands |

Biological Activity and Research Frontiers

Antibiotic Development

The aminomethyl group may enhance membrane permeability, a desirable trait in antibacterial agents. Research on analogous boronic acids demonstrates activity against Gram-negative pathogens, though further studies are needed.

Comparative Analysis with Structural Analogs

Methoxycarbonyl Variant

The related compound 5-(Methoxycarbonyl)-2-methylphenylboronic Acid Pinacol Ester (CAS 882679-40-5) replaces the aminomethyl group with a methoxycarbonyl moiety . This substitution alters reactivity: the ester group directs electrophilic substitution, whereas the amine enables nucleophilic reactions .

Table 4: Functional Group Impact on Properties

| Group | Reactivity | Applications |

|---|---|---|

| Aminomethyl | Nucleophilic alkylation | Drug conjugates |

| Methoxycarbonyl | Electrophilic aromatic substitution | Polymer synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume